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Compound of Interest

Compound Name: Amphidinolide F

Cat. No.: B1664938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key macrocyclization strategies employed in

the total synthesis of Amphidinolide F, a complex and biologically active marine macrolide.

The information presented herein is intended to serve as a practical guide for researchers in

organic synthesis and drug development, offering insights into the application of various ring-

closing methodologies for the construction of complex macrocycles.

Introduction
Amphidinolide F is a potent cytotoxic agent isolated from the marine dinoflagellate

Amphidinium sp. Its intricate 25-membered macrolactone core, featuring multiple stereocenters

and sensitive functional groups, has made it a challenging target for total synthesis. The crucial

step in these synthetic endeavors is the macrocyclization reaction, which establishes the large

ring structure. This document details and compares the successful and attempted

macrocyclization strategies from leading research groups, providing quantitative data, detailed

experimental protocols, and visual workflows to aid in the design and execution of synthetic

routes toward Amphidinolide F and related complex macrolides.
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The following table summarizes the quantitative data for the prominent macrocyclization

strategies utilized in the synthesis of Amphidinolide F. This allows for a direct comparison of

their efficiencies and reaction conditions.
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Experimental Protocols
This section provides detailed experimental procedures for the key macrocyclization reactions.

Ring-Closing Alkyne Metathesis (RCAM) - Fürstner
Synthesis
This protocol describes the formation of the 25-membered macrocycle via a molybdenum-

catalyzed ring-closing alkyne metathesis.

Procedure: A solution of the diyne precursor (1.0 equiv) in dry, degassed toluene (0.001 M) was

prepared in a Schlenk tube under an argon atmosphere. To this solution was added the

molybdenum catalyst (tris(tert-butoxy)(2,2-dimethylpropylidyne)molybdenum(VI)) (0.2 equiv).

The reaction mixture was heated to 80 °C for 1.5 hours. After completion, the solvent was

removed under reduced pressure, and the residue was purified by flash column

chromatography on silica gel to afford the desired cycloalkyne.

Yamaguchi Macrolactonization - Carter Synthesis
This protocol details the esterification-based macrocyclization to form the lactone bond.

Procedure: To a solution of the seco-acid (1.0 equiv) in dry toluene (0.005 M) under an argon

atmosphere at room temperature was added triethylamine (Et3N) (5.0 equiv). The mixture was

stirred for 10 minutes, followed by the addition of 2,4,6-trichlorobenzoyl chloride (2.0 equiv).

The reaction was stirred for 2 hours at room temperature. The resulting solution was then

added dropwise over 6 hours via syringe pump to a solution of 4-dimethylaminopyridine

(DMAP) (10.0 equiv) in dry toluene (0.001 M) at room temperature. The reaction was stirred for

an additional 12 hours. The mixture was then diluted with ethyl acetate and washed

successively with saturated aqueous sodium bicarbonate and brine. The organic layer was

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

crude product was purified by flash column chromatography on silica gel.

Macrolactonization - Ferrié Synthesis
This protocol is another example of a Yamaguchi-type macrolactonization.
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Procedure: To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.01 M) under an

argon atmosphere at 23 °C was added triethylamine (4.0 equiv) and 2,4,6-trichlorobenzoyl

chloride (1.5 equiv). The mixture was stirred for 2 hours. This solution was then added via

syringe pump over 10 hours to a solution of DMAP (7.0 equiv) in anhydrous toluene (0.001 M)

at 23 °C. The reaction mixture was stirred for an additional 12 hours. The reaction was

quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The

combined organic layers were washed with brine, dried over anhydrous magnesium sulfate,

filtered, and concentrated. The residue was purified by flash column chromatography.

Intramolecular Stille Coupling (Attempted) - Clark
Synthesis
This protocol describes an attempted macrocyclization via a palladium-catalyzed intramolecular

Stille coupling. While this approach did not yield the desired macrocycle in high yield, the

conditions explored are valuable for methodological comparison.

Procedure: To a solution of the alkenyl iodide-stannane precursor (1.0 equiv) in N-methyl-2-

pyrrolidone (NMP) (0.001 M) was added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

(0.1 equiv) and copper(I) thiophene-2-carboxylate (CuTC) (1.0 equiv). The reaction mixture

was degassed with argon for 15 minutes and then heated to 60 °C for 24 hours. The reaction

was cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.

The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. Analysis of the crude product indicated low conversion

to the desired macrocycle.

Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key

macrocyclization strategies.
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Click to download full resolution via product page

Caption: Fürstner's Ring-Closing Alkyne Metathesis (RCAM) strategy.
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Caption: Carter's Yamaguchi Macrolactonization strategy.
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Caption: Clark's attempted Intramolecular Stille Coupling strategy.

Conclusion
The total synthesis of Amphidinolide F has been successfully achieved through multiple

innovative macrocyclization strategies. Ring-closing alkyne metathesis and Yamaguchi-type

macrolactonizations have proven to be robust and effective methods for constructing the

challenging 25-membered ring. While the intramolecular Stille coupling approach was less

successful in the final ring-closing step, it highlights the ongoing exploration of diverse synthetic

methodologies. The detailed protocols and comparative data presented in these notes offer a
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valuable resource for chemists engaged in the synthesis of complex natural products, providing

a foundation for future synthetic design and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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